isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system containing both pyrrole and quinoxaline rings. The presence of various functional groups, such as the amino group and the ester group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the condensation of appropriate starting materials, such as 2,3-diaminophenazine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The ester group can be introduced through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties.
Scientific Research Applications
isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of pyrroloquinoxaline derivatives.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with pyrroloquinoxalines and exhibit diverse biological activities.
Quinoxaline Derivatives: These compounds, such as quinoxaline-2-carboxylate, have a similar core structure and are known for their antimicrobial and anticancer properties.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylate also share structural features with pyrroloquinoxalines and are studied for their pharmacological potential.
Uniqueness
isopropyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
799818-50-1 |
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Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4g/mol |
IUPAC Name |
propan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H22N4O2/c1-12(2)28-22(27)18-19-21(25-16-10-6-5-9-15(16)24-19)26(20(18)23)17-11-7-8-13(3)14(17)4/h5-12H,23H2,1-4H3 |
InChI Key |
CWBZSSNOFUWJKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)C)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)C)N)C |
Origin of Product |
United States |
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